2-(Trifluoromethoxy)naphthalene-7-methanol
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Overview
Description
2-(Trifluoromethoxy)naphthalene-7-methanol is an organic compound with the molecular formula C12H9F3O2 It features a naphthalene ring substituted with a trifluoromethoxy group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a trifluoromethoxy-containing aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the trifluoromethoxy group, yielding a simpler naphthalene derivative.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid.
Reduction: Formation of naphthalene-7-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-7-methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-methanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)naphthalene: Lacks the methanol group but shares the trifluoromethoxy substitution.
7-(Trifluoromethoxy)-2-naphthylmethanol: Similar structure but with different substitution patterns on the naphthalene ring.
Uniqueness
2-(Trifluoromethoxy)naphthalene-7-methanol is unique due to the presence of both the trifluoromethoxy and methanol groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H9F3O2 |
---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[7-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6,16H,7H2 |
InChI Key |
VLIWFDQBMBVFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)CO |
Origin of Product |
United States |
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